molecular formula C20H14Te2 B156021 2-Naphthyl ditelluride CAS No. 1666-12-2

2-Naphthyl ditelluride

Cat. No.: B156021
CAS No.: 1666-12-2
M. Wt: 509.5 g/mol
InChI Key: NGUCHGSZGOURSO-UHFFFAOYSA-N
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Description

2-Naphthyl ditelluride is an organotellurium compound characterized by two tellurium atoms bonded to a naphthalene backbone. Tellurium, a chalcogen with chemical similarities to sulfur and selenium, exhibits lower bond energy in ditelluride bonds compared to disulfides or diselenides, enhancing its redox responsiveness . This property is exploited in biomedical applications, such as glutathione (GSH)-responsive drug delivery systems, where ditelluride bonds enable controlled drug release under reducing conditions .

Properties

CAS No.

1666-12-2

Molecular Formula

C20H14Te2

Molecular Weight

509.5 g/mol

IUPAC Name

2-(naphthalen-2-ylditellanyl)naphthalene

InChI

InChI=1S/C20H14Te2/c1-3-7-17-13-19(11-9-15(17)5-1)21-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H

InChI Key

NGUCHGSZGOURSO-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)[Te][Te]C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[Te][Te]C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Comparison with Similar Compounds

Bond Energy and Redox Responsiveness

The Te–Te bond in ditellurides has a bond energy of ~126 kJ/mol, significantly lower than S–S (~240 kJ/mol) and Se–Se (~172 kJ/mol) bonds . This renders 2-naphthyl ditelluride more reactive toward reducing agents like GSH compared to sulfur- or selenium-based analogs. For example, ditelluride-containing nanoparticles exhibit faster drug release kinetics than disulfide-based systems, making them promising for targeted cancer therapy .

Table 1: Bond Energy and Reactivity of Chalcogen-Chalcogen Bonds

Compound Type Bond Energy (kJ/mol) Redox Responsiveness to GSH
Disulfide (S–S) ~240 Moderate
Diselenide (Se–Se) ~172 High
Ditelluride (Te–Te) ~126 Very High

Toxicity and Genotoxicity

Organotellurides, including diphenyl ditelluride, demonstrate higher toxicity compared to diselenides and disulfides. In vivo studies show that (PhTe)₂ induces genotoxicity and oxidative stress in mice, whereas diphenyl diselenide (PhSe)₂ exhibits antioxidant and protective effects . This suggests that substituting selenium with tellurium in naphthyl derivatives like 2-naphthyl ditelluride may amplify toxicity, necessitating careful evaluation for therapeutic use .

Table 2: Toxicity Profile of Organochalcogenides

Compound Toxicity Level Key Findings
Diphenyl disulfide Low Minimal oxidative stress
Diphenyl diselenide Moderate Antioxidant properties
Diphenyl ditelluride High Genotoxic, induces oxidative damage

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